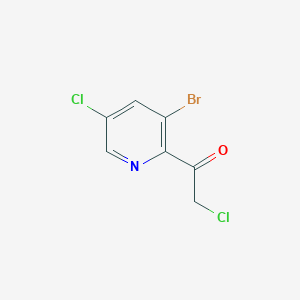

1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone

Description

1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone (CAS: 1384264-88-3) is a halogenated pyridine derivative with the molecular formula C₇H₄BrCl₂NO and a molecular weight of 268.93 g/mol . It features a pyridine ring substituted with bromine at position 3, chlorine at position 5, and a 2-chloroethanone group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive chloroethanone moiety and halogenated aromatic system .

Properties

IUPAC Name |

1-(3-bromo-5-chloropyridin-2-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO/c8-5-1-4(10)3-11-7(5)6(12)2-9/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLWTZJSLIDLPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-bromo-5-chloropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the ethanone side chain can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 1-(5-Bromo-2-chloropyridin-3-yl)ethanone

- Structure: This positional isomer (CAS: 886365-47-5) has bromine at position 5 and chlorine at position 2 on the pyridine ring, with an ethanone group at position 3 .

- Molecular Formula: C₇H₅BrClNO (MW: 234.48 g/mol).

- Lower molecular weight due to fewer chlorine atoms.

- Applications : Used in cross-coupling reactions for heterocyclic synthesis .

Methyl-Substituted Analogue: 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone

- Structure : Features a methyl group at position 2 and halogens at positions 5 (Br) and 6 (Cl) (CAS: 1190198-15-2) .

- Molecular Formula: C₈H₇BrClNO (MW: 248.50 g/mol).

- Enhanced lipophilicity due to the methyl group, improving solubility in organic solvents .

- Applications : Intermediate in medicinal chemistry for kinase inhibitor synthesis .

Bis-Chloroethanone Derivative: 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)

- Structure: Contains two 2-chloroethanone groups linked via a piperazine ring .

- Molecular Formula : C₈H₁₀Cl₂N₂O₂ (MW: 237.09 g/mol).

- Key Differences: Bifunctional reactivity enables polymer or macrocycle formation, unlike the monofunctional target compound. Higher thermal stability due to the rigid piperazine core .

- Applications: Precursor for thienopyridine-based materials and supramolecular architectures .

Carbazole-Based Analog: Ethyl 1-(9H-carbazol-9-yl)-2-chloroethanone

- Structure : Substitutes pyridine with a carbazole ring (CAS: N/A) .

- Molecular Formula: C₁₅H₁₂ClNO (MW: 257.72 g/mol).

- Key Differences: Carbazole’s extended π-system enhances fluorescence properties, unlike the non-emissive pyridine derivative. Reduced electrophilicity due to electron-donating carbazole nitrogen .

- Applications : Synthesis of oxadiazine derivatives for optoelectronic materials .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | MW (g/mol) | Halogen Positions | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₇H₄BrCl₂NO | 268.93 | 3-Br, 5-Cl | 2-Chloroethanone |

| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | C₇H₅BrClNO | 234.48 | 5-Br, 2-Cl | Ethanone |

| 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone | C₈H₇BrClNO | 248.50 | 5-Br, 6-Cl | Methyl, Ethanone |

| 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) | C₈H₁₀Cl₂N₂O₂ | 237.09 | N/A | Bis-Chloroethanone |

Spectral Data :

- IR: The target compound’s carbonyl (C=O) stretch is expected near 1690–1700 cm⁻¹, similar to 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (1693 cm⁻¹) .

- NMR: Pyridine protons in the target compound would resonate downfield (δ 7.5–9.0 ppm), while the CH₂ group in the chloroethanone moiety appears near δ 4.5 ppm, as seen in analogues .

Biological Activity

1-(3-Bromo-5-chloropyridin-2-YL)-2-chloroethanone is a chemical compound with the molecular formula CHBrClNO. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structure includes a pyridine ring substituted with bromine and chlorine, which enhances its reactivity and interaction with biological systems.

The biological activity of this compound primarily stems from its ability to act as an electrophile . This capability allows it to react with nucleophilic sites on biological molecules, leading to:

- Enzyme inhibition : The compound can inhibit specific enzymes by covalently modifying their active sites.

- Disruption of cellular processes : By binding to various biomolecules, it may interfere with normal cellular functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.

Anticancer Properties

Preliminary studies have demonstrated that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving:

- Cell cycle arrest : The compound can halt the progression of the cell cycle, preventing cancer cells from dividing.

- Induction of reactive oxygen species (ROS) : Increased ROS levels can lead to oxidative stress, triggering cell death pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of halogen atoms (bromine and chlorine) significantly influences its reactivity and interaction with biological targets. Variations in these substituents can lead to changes in potency and selectivity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | Electrophilic nature aids in enzyme inhibition |

| 1-(3-Bromo-5-chloropyridin-2-YL)ethanol | Structure | Limited antibacterial activity | Alcohol group reduces electrophilicity |

| 3-Bromo-5-chloropyridine | Structure | Moderate antibacterial activity | Lacks chloroethanone side chain |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects, especially against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for further development as an antimicrobial agent.

- Cancer Cell Line Testing : In a series of experiments involving cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells, supporting its role as a potential anticancer therapeutic.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.